2-Chloro-5-(dichloromethyl)pyridine

Übersicht

Beschreibung

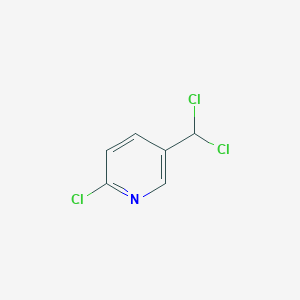

2-Chloro-5-(dichloromethyl)pyridine: is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichloromethyl group attached to the pyridine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dichloromethyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the following steps :

Starting Material: 2-chloro-5-methylpyridine is used as the starting material.

Solvent: Carbon tetrachloride is used as the solvent.

Catalyst: Azadiisobutylnitrie is used as a catalyst.

Reaction Conditions: The reaction is carried out in an airlift recirculating reactor at a temperature of 70-80°C.

Chlorination: Dry chlorine gas is introduced into the reactor under micro negative pressure, and the reaction is monitored using gas-phase chromatography.

This method is advantageous due to its efficiency, reduced chlorine gas consumption, and shorter reaction time.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of airlift circulating reactors for better mixing and reaction efficiency. The process typically includes the following steps :

Addition of Starting Material and Solvent: 2-chloro-5-methylpyridine and carbon tetrachloride are added to the reactor.

Catalyst Addition: Diisopropyl azodicarboxylate is added as a catalyst.

Chlorination: Dry chlorine gas is introduced, and the reaction is carried out at elevated temperatures.

Product Isolation: The product is isolated and purified using standard techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(dichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Products: Various substituted pyridines.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Less chlorinated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(dichloromethyl)pyridine has several scientific research applications :

Agriculture: It is used as an intermediate in the synthesis of insecticides and herbicides.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.

Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(dichloromethyl)pyridine involves its interaction with specific molecular targets . As a chlorinated acetylcholine analog, it acts as an agonist of the acetylcholine receptor, a type of ion channel activated by the neurotransmitter acetylcholine. This interaction leads to the activation of the receptor, resulting in various physiological effects. The compound’s insecticidal properties are attributed to its ability to bind to and activate acetylcholine receptors in insects, leading to their rapid demise.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: This compound is similar in structure but has only one chlorine atom on the methyl group.

2-Chloro-5-methylpyridine: This compound lacks the dichloromethyl group and has a single chlorine atom on the pyridine ring.

2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a dichloromethyl group.

Uniqueness

2-Chloro-5-(dichloromethyl)pyridine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific insecticides and pharmaceuticals, where the dichloromethyl group plays a crucial role in the compound’s biological activity.

Biologische Aktivität

2-Chloro-5-(dichloromethyl)pyridine (CAS No. 72637-18-4) is a chlorinated pyridine derivative with notable biological activity. This compound has gained attention in pharmacological research due to its potential applications in drug development and its unique chemical properties that enhance its reactivity and biological effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound features a pyridine ring substituted with chlorine and dichloromethyl groups, contributing to its reactivity. The specific chlorination pattern enhances its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although detailed mechanisms remain to be characterized.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Properties :

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antiseptics. -

Cytotoxic Effects :

Research published by the National Institute of Health explored the compound's cytotoxic effects on cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer agent. However, further studies are needed to determine the exact mechanisms and efficacy in vivo. -

Enzyme Inhibition Studies :

In vitro assays demonstrated that this compound could inhibit specific metabolic enzymes associated with cancer progression. This suggests that the compound may play a role in cancer therapy by targeting metabolic pathways critical for tumor growth.

Toxicological Profile

The toxicity profile of this compound has been assessed through various animal studies. Notably:

- Carcinogenicity : Research indicates a potential risk for carcinogenic effects based on animal bioassays, necessitating caution in therapeutic applications .

- General Toxicity : Observations from long-term exposure studies suggest no significant adverse effects on body weight or mortality rates among test subjects, although some dose-related responses were noted .

Eigenschaften

IUPAC Name |

2-chloro-5-(dichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIMXPPHQSLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344176 | |

| Record name | 2-chloro-5-(dichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72637-18-4 | |

| Record name | 2-chloro-5-(dichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.